molecular formula C12H11N3O4 B2549466 ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 1025724-57-5

ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2549466
CAS No.: 1025724-57-5
M. Wt: 261.237
InChI Key: VIKHZBXGLAOVFS-UHFFFAOYSA-N
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Description

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 1025724-57-5) is a pyrazole-based compound with the molecular formula C₁₂H₁₁N₃O₄ and a molecular weight of 261.24 g/mol . Its structure features a nitro group (-NO₂) at the meta position of the phenyl ring attached to the pyrazole core. This compound is synthesized via condensation reactions involving ethyl 3-amino-1H-pyrazole-5-carboxylate and nitro-substituted phenyl reagents, as seen in analogous syntheses of related esters . Key properties include a purity of 95% and an InChIKey of XRUYCGGHAQQEFP-UHFFFAOYSA-N .

Properties

IUPAC Name

ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKHZBXGLAOVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate

The synthesis of this compound typically involves the reaction of hydrazine with appropriate carbonyl compounds, followed by esterification processes. Various methodologies have been reported, including the use of diethyl oxalate and acetophenone derivatives under basic conditions to form the pyrazole scaffold. The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. In a study examining a series of substituted pyrazoles, it was found that certain derivatives exhibited significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. The results indicated that modifications at the pyrazole scaffold could enhance anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The pyrazole ring system has been associated with various antimicrobial properties. Compounds derived from this compound have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways, making these compounds valuable candidates for developing new antimicrobial agents .

Antioxidant Effects

Research has demonstrated that derivatives of this compound possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. In vitro studies have shown that these derivatives can effectively reduce oxidative damage in cellular models .

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have been explored, with some studies indicating that this compound exhibits significant activity against agricultural pests such as Aphis fabae. This suggests potential applications in agrochemicals for pest control, providing an eco-friendly alternative to conventional insecticides .

Case Studies and Research Findings

StudyFindingsApplications
Study on Anti-inflammatory ActivityDemonstrated significant reduction in paw edema using carrageenan modelPotential treatment for inflammatory diseases
Antimicrobial Activity AssessmentEffective against various bacterial strainsDevelopment of new antimicrobial agents
Antioxidant Activity EvaluationExhibited strong radical scavenging capabilitiesPrevention of oxidative stress-related conditions
Insecticidal Efficacy TrialsShowed high mortality rates in Aphis fabaeUse in agricultural pest management

Mechanism of Action

The mechanism of action of ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The following table summarizes key structural analogues and their substituent effects:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 4-NO₂ (para) C₁₂H₁₁N₃O₄ 261.24 854700-38-2 95% purity; antiviral intermediate
Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate 2-OH (ortho) C₁₂H₁₂N₂O₃ 232.24 178114-25-5 High purity (≥97%); API intermediate
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-F, 4-OCH₃ (meta/para) C₁₃H₁₃FN₂O₄ 280.25 1326810-54-1 Electron-withdrawing/donating hybrid; research use
Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate 4-CH₃ (para) C₁₃H₁₄N₂O₂ 230.26 595610-41-6 Lipophilic; potential agrochemical use
Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate Heterocyclic (furan) C₁₀H₁₀N₂O₃ 206.20 34020-22-9 Enhanced π-stacking; drug discovery

Key Observations :

  • Hydroxyl vs. Nitro : The 2-hydroxyl derivative (2-OH) is less polar than nitro-substituted analogues, with applications in high-purity pharmaceutical intermediates .
  • Hybrid Substituents : The 3-fluoro-4-methoxyphenyl derivative combines electron-withdrawing (F) and donating (OCH₃) groups, enabling fine-tuning of electronic properties for targeted activity .

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Reactivity Notes
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate Not reported Moderate in DMF Nitro group enhances electrophilic substitution
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Not reported Similar to meta-nitro Higher thermal stability due to para symmetry
Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate 94°C High in THF Methyl group increases lipophilicity
Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate 84–86°C Soluble in chloroform Diarylated pyrazole; stable crystalline form

Key Insights :

  • Melting Points : Nitro-substituted derivatives generally exhibit higher melting points compared to alkyl or hydroxyl analogues due to stronger intermolecular interactions (e.g., dipole-dipole) .
  • Solubility : Nitro groups reduce solubility in polar solvents (e.g., water) but enhance compatibility with DMF, a common solvent in coupling reactions .

Biological Activity

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C12_{12}H10_{10}N2_2O4_4
  • Molecular Weight : Approximately 250.22 g/mol
  • Density : 1.35 g/cm³
  • Boiling Point : 410.1°C at 760 mmHg

The compound features a pyrazole ring substituted with a nitrophenyl group and an ethyl carboxylate moiety, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Haemophilus influenzae0.49 - 31.25 μg/ml
Staphylococcus aureus7.81 - 62.5 μg/ml
Escherichia coli250 - 1000 μg/ml

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against Gram-negative bacteria .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit inflammatory responses in animal models, comparable to established anti-inflammatory drugs like indomethacin.

  • In vivo Studies : The compound was tested in carrageenan-induced edema models, demonstrating significant inhibition of swelling and inflammatory markers .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
  • Receptor Binding : Interaction with receptors involved in pain and inflammation modulation has been suggested, contributing to its analgesic effects .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study published in PubMed Central reported the effectiveness of pyrazole derivatives against Haemophilus spp., noting significant activity against biofilm-forming cells .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests showed no significant toxicity at concentrations up to 200 μg/ml, indicating a favorable safety profile for further development .
  • Comparative Analysis : Research comparing various pyrazole derivatives indicated that this compound exhibits unique features due to its nitro substitution, enhancing its biological activity compared to other derivatives .

Q & A

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Dock the nitro group into hydrophobic pockets of target proteins (e.g., COX-2) to predict binding affinity .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR Models : Use Hammett constants (σmeta_{meta} = 0.71 for nitro) to correlate electronic effects with activity .

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